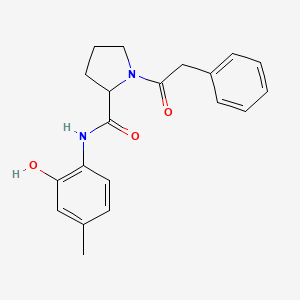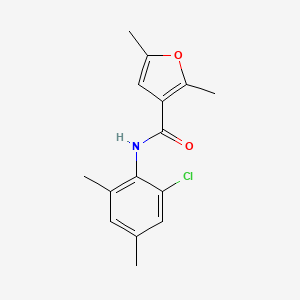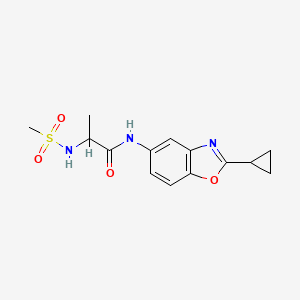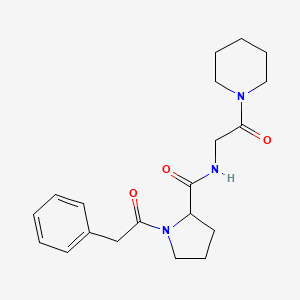![molecular formula C21H22N2O4S B7532857 N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MMB or MMB-FUBINACA and belongs to the group of synthetic cannabinoids.
作用機序
MMB acts as a potent agonist for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by MMB leads to various physiological and behavioral effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
MMB has been reported to have various biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce antinociceptive effects in animal models. MMB has also been reported to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MMB has several advantages for lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, MMB has several limitations. It is a synthetic compound, which means that it may have different pharmacological properties compared to natural cannabinoids. Additionally, the synthesis method of MMB is complex and requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research on MMB. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its effects on the immune system and its potential applications in autoimmune diseases. Further studies are also needed to investigate the safety and toxicity of MMB. Finally, the development of more efficient and cost-effective synthesis methods for MMB could facilitate its use in scientific research.
Conclusion
In conclusion, MMB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is a potent and selective agonist for the CB1 and CB2 receptors and has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system. While MMB has several advantages for lab experiments, it also has limitations, and further studies are needed to investigate its potential therapeutic applications and safety.
合成法
MMB is synthesized through a multi-step process that involves the reaction of 4-(4-fluorobenzyl)-1H-indole with N-methyl-N-(5-methylfuran-2-yl) methylamine. The resulting intermediate is then reacted with methyl phenyl sulfone to produce MMB. The synthesis method of MMB is complex and requires expertise in organic chemistry.
科学的研究の応用
MMB has gained attention in scientific research due to its potential pharmacological properties. It has been reported to have high affinity and potency for the cannabinoid receptors CB1 and CB2. MMB has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications.
特性
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-9-12-19(27-16)15-22(2)21(24)17-10-13-20(14-11-17)28(25,26)23(3)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCKMAFIMJIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)


![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)



